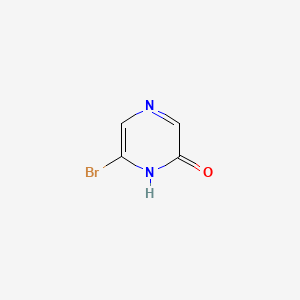

6-Bromopyrazin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromopyrazin-2-ol” is an organic compound with the molecular formula C5H4BrNO . It has an average mass of 173.995 Da and a monoisotopic mass of 172.947617 Da . It is also known by other names such as “2-Bromo-6-hydroxypyridine” and "6-Bromo-2-pyridone" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a bromine atom attached at the 6th position and a hydroxyl group at the 2nd position . For a detailed structural analysis, please refer to a trusted chemistry resource or software.Physical And Chemical Properties Analysis

“this compound” is a powder to crystal substance with a color ranging from white to light yellow to purple . It has a predicted density of 1.776±0.06 g/cm3, a melting point of 121.0 to 125.0 °C, and a boiling point of 336.6±42.0 °C . It is soluble in methanol .Scientific Research Applications

Rapid Phasing and Hot-Spot Identification

Compounds like 4-Bromopyrazole have been used for experimental phase determination by single-wavelength anomalous dispersion (SAD) in protein crystallography. Their promiscuous binding to small molecule binding hot spots in target proteins makes them valuable for identifying interaction sites and determining protein structures (Bauman, Harrison, & Arnold, 2016).

Corrosion Inhibition

Pyrazine derivatives have been investigated for their potential as corrosion inhibitors. Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulation have shown that compounds like 2-aminopyrazine and 2-amino-5-bromopyrazine can perform well as corrosion inhibitors, indicating a possible application of 6-Bromopyrazin-2-ol in protecting metals against corrosion (Saha, Hens, Murmu, & Banerjee, 2016).

Drug Discovery and Pharmacology

Halogenated pyrazines have been explored in drug discovery for their binding properties and potential as building blocks in medicinal chemistry. Their interactions with biological targets can be crucial for developing new therapeutic agents, suggesting that this compound could serve as a valuable intermediate or moiety in drug development (Gökce & Bahçelī, 2014).

Agricultural Chemistry

Compounds related to this compound, such as atrazine, have been used extensively in agriculture as herbicides. Research into their environmental fate, mechanism of action, and effects on non-target organisms contributes to a deeper understanding of agricultural chemicals' ecological impact. This suggests potential research applications of this compound in developing new agrochemicals or studying their environmental behavior (Solomon et al., 1996).

Safety and Hazards

While specific safety and hazard information for “6-Bromopyrazin-2-ol” is not available in the search results, similar compounds may cause eye, skin, and respiratory tract irritation . It is recommended to handle such compounds with appropriate personal protective equipment and follow standard safety procedures .

properties

IUPAC Name |

6-bromo-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGHZWCRHNVMGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859063-85-7 |

Source

|

| Record name | 6-bromopyrazin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)

![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)

![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)